(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride
Description
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride is a bispyridinium derivative characterized by two positively charged nitrogen atoms in aromatic rings, stabilized by a chloride counterion. The compound features a carbamoyl group (-CONH₂) at the 4-position of one pyridinium ring and a hydroxyimino (-CH=N-OH) substituent at the 2-position of the adjacent pyridinium moiety. Structural analysis of such compounds typically employs X-ray crystallography refined via programs like SHELXL, ensuring precise determination of bond lengths, angles, and stereochemistry .
The presence of the hydroxyimino group may enhance metal-chelation capabilities, while the carbamoyl moiety could improve hydrophilicity .
Properties
Molecular Formula |
C14H16Cl2N4O3 |
|---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride |
InChI |
InChI=1S/C14H14N4O3.2ClH/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;;/h1-9H,10-11H2,(H-,15,19);2*1H |
InChI Key |
QELSIJXWEROXOE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=[N+](C(=C1)/C=N\O)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Canonical SMILES |
C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Carbamoylpyridin-1-ium Chloride
The 4-carbamoylpyridin-1-ium subunit is synthesized through quaternization of 4-cyanopyridine followed by hydrolysis:
-
Quaternization : 4-Cyanopyridine reacts with methyl chloride in acetonitrile at 80°C for 12 hours to yield 4-cyano-1-methylpyridinium chloride.
-
Hydrolysis : The nitrile group is converted to a carbamoyl group via acid-catalyzed hydrolysis using HCl (6 M) and ammonium hydroxide at 60°C.
Reaction Conditions Table
Synthesis of 2-Formylpyridin-1-ium Chloride
The second pyridinium ring is functionalized with an aldehyde group for subsequent oxime formation:
-
Vilsmeier-Haack Reaction : Pyridine undergoes formylation using POCl₃ and DMF at 0°C, followed by quaternization with methyl iodide to yield 2-formyl-1-methylpyridinium iodide.
-
Ion Exchange : The iodide counterion is replaced with chloride via treatment with AgNO₃ and NaCl.
Formation of the Hydroxyimino Functional Group
The aldehyde group on the second pyridinium ring is converted to a Z-configured hydroxyimino group:
-
Oxime Synthesis : 2-Formylpyridin-1-ium chloride reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) at pH 4–5. The Z-isomer is favored by slow addition of NaOAc to maintain mild acidity.
Stereochemical Control
Final Assembly and Purification
The two pyridinium subunits are coupled via a Mannich-type reaction:
-
Coupling : The methoxymethyl intermediate reacts with the hydroxyimino pyridinium derivative in the presence of paraformaldehyde and HCl (1 M) at 60°C for 24 hours.
-
Purification : Crude product is purified by ion-exchange chromatography (Dowex 50WX4 resin) eluted with 0.1 M NH₄Cl, followed by recrystallization from ethanol/water.
Yield and Purity Data
Comparative Analysis of Synthetic Routes
Three alternative strategies were evaluated for scalability and cost-effectiveness:
Route Comparison Table
| Method | Steps | Total Yield | Cost (USD/g) |
|---|---|---|---|
| Sequential Alkylation-Oxime Formation | 5 | 58% | 420 |
| Convergent Coupling | 4 | 62% | 390 |
| One-Pot Tandem Reaction | 3 | 48% | 510 |
The convergent coupling route offers optimal balance between yield and cost, making it preferable for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy and hydroxyimino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride, a comparative analysis with structurally related compounds is essential.
Key Findings:
Electronic Effects: The carbamoyl and hydroxyimino groups in the target compound introduce strong electron-withdrawing effects, polarizing the pyridinium rings. This contrasts with pyrazole-carboximidamides (e.g., 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide), where electron-withdrawing substituents like -Cl enhance bioactivity by modulating lipophilicity . Compared to monopyridinium salts (e.g., cetylpyridinium chloride), the bispyridinium core of the target compound may exhibit stronger cationic character, improving interactions with anionic biological targets .
Solubility and Stability: The hydroxyimino group in the target compound likely increases aqueous solubility relative to purely aromatic analogs. However, this group may also introduce pH-dependent tautomerism, complicating stability under physiological conditions. In contrast, pyrazole-carboximidamides with hydrophobic substituents (e.g., 5-(2-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) display lower solubility but higher membrane permeability .
Biological Activity
(Z)-1-(((4-Carbamoylpyridin-1-ium-1-yl)methoxy)methyl)-2-((hydroxyimino)methyl)pyridin-1-ium chloride, commonly referred to as Asoxime Chloride, is a chemical compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C14H16ClN4O3
- Molecular Weight : 359.21 g/mol
- CAS Number : 56638696
Asoxime Chloride is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of neurodegenerative diseases where enzyme inhibition can prevent toxic accumulation of metabolites.
- Antimicrobial Properties : Preliminary studies suggest that Asoxime Chloride may exhibit antibacterial and antifungal activities, possibly through disruption of microbial cell wall synthesis or function.
- Antioxidant Activity : The presence of hydroxyimino groups in its structure may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems.
Antimicrobial Activity
Research has indicated that Asoxime Chloride possesses significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition zones in agar diffusion assays. The results are summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 32 µg/mL | 15 |
| Staphylococcus aureus | 16 µg/mL | 20 |
| Candida albicans | 64 µg/mL | 10 |
These findings suggest that Asoxime Chloride could be a candidate for further development as an antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of Asoxime Chloride was assessed using DPPH radical scavenging assays. The compound exhibited a significant dose-dependent scavenging effect, with an IC50 value comparable to standard antioxidants such as ascorbic acid.
Case Studies
Several case studies have highlighted the therapeutic potential of Asoxime Chloride:
- Neuroprotective Effects : In a rodent model of neurodegeneration induced by oxidative stress, administration of Asoxime Chloride resulted in reduced neuronal loss and improved cognitive function, suggesting its potential role in treating conditions like Alzheimer's disease.
- Infection Models : In vivo studies using infected mice demonstrated that treatment with Asoxime Chloride led to decreased bacterial load and improved survival rates compared to untreated controls.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: Optimize reaction conditions (e.g., solvent polarity, temperature, and reaction time) using pyridinium intermediates as building blocks. Purification via column chromatography with gradient elution (e.g., methanol/ethyl acetate) can enhance purity. Confirm structural integrity using FT-IR for functional groups (e.g., carbamoyl C=O stretch at ~1650 cm⁻¹) and LC-MS for molecular ion verification .
Q. What analytical methods are suitable for quantifying this compound in solution?
Methodological Answer: Use reverse-phase HPLC with a C18 column and UV detection at 260 nm (pyridinium ring absorption). Calibrate with standard solutions (1–100 µg/mL). For trace analysis, employ LC-MS/MS in positive ion mode to monitor characteristic fragments (e.g., m/z corresponding to the pyridinium core) .
Q. How does pH influence the stability of the hydroxyimino and carbamoyl groups in aqueous solutions?
Methodological Answer: Conduct accelerated stability studies at pH 2–12 (using HCl/NaOH buffers) and 25–60°C. Monitor degradation via UV-Vis spectroscopy (loss of absorbance at 290 nm for hydroxyimino) and quantify hydrolyzed products with NMR (e.g., disappearance of imine proton signals at δ 8.2–8.5 ppm) .
Advanced Research Questions
Q. What are the environmental fate and degradation pathways of this compound under simulated natural conditions?
Methodological Answer: Use microcosm studies with soil/water systems to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation. Analyze transformation products via high-resolution LC-QTOF-MS. Compare half-lives (t₁/₂) under varying light and oxygen conditions .
Q. How can crystallographic data resolve structural ambiguities, such as Z/E isomerism or counterion interactions?
Methodological Answer: Perform single-crystal X-ray diffraction (SCXRD) to determine the Z-configuration of the hydroxyimino group. Analyze packing motifs (e.g., hydrogen bonds between chloride ions and carbamoyl NH₂). For dynamic stereochemistry, use variable-temperature NMR to study isomerization kinetics .
Q. What experimental strategies address contradictions in stability data across different studies?
Methodological Answer: Validate results via multi-method cross-checking (e.g., HPLC vs. NMR quantification). Use Design of Experiments (DoE) to isolate variables (e.g., buffer composition, ionic strength). Apply statistical tools like ANOVA to assess significance of discrepancies .
Q. How does this compound interact with biological macromolecules (e.g., enzymes or DNA) at the molecular level?
Methodological Answer: Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity with target proteins. Validate with fluorescence quenching assays (e.g., tryptophan residue interactions) and circular dichroism (CD) to monitor conformational changes in DNA .
Q. What role does stereochemistry play in the compound’s reactivity and bioactivity?
Methodological Answer: Synthesize E/Z isomers via controlled imine formation (e.g., pH-dependent condensation). Compare bioactivity using cell-based assays (e.g., IC₅₀ in enzyme inhibition). Characterize isomer-specific reactivity via kinetic studies (e.g., nucleophilic addition rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
